molecular formula C8H12O2 B2742849 1-Oxaspiro[4.4]nonan-6-one CAS No. 134179-01-4

1-Oxaspiro[4.4]nonan-6-one

Cat. No. B2742849
CAS RN: 134179-01-4
M. Wt: 140.182
InChI Key: XKWJYHWZACPOAU-QMMMGPOBSA-N
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Description

1-Oxaspiro[4.4]nonan-6-one is a chemical compound that belongs to the family of spirocyclic heterocycles . It has a molecular weight of 140.18000 .


Synthesis Analysis

The synthesis of 1-Oxaspiro[4.4]nonan-6-one involves a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .


Molecular Structure Analysis

The InChI code for 1-Oxaspiro[4.4]nonan-6-one is 1S/C8H15NO/c9-7-3-1-4-8 (7)5-2-6-10-8/h7H,1-6,9H2 . The molecular formula is C8H12O2 .

Scientific Research Applications

Structural Analysis and Synthesis Methods

1-Oxaspiro[4.4]nonan-6-one and its derivatives have been extensively studied for their unique chemical structures and synthetic applications. The steric effects in the geometry of these compounds, including 1-oxaspiro[4.4]nonan-6-one, have been analyzed to understand their π-selectivity and reaction behaviors under different conditions (Yadav & Sriramurthy, 2001). The synthesis of 1-oxaspiro[4.4]nonan-6-one and related frameworks, such as 1-oxaspiro[4.5]decane, 6-oxaspiro[4.5]decane, and 1-oxaspiro[5.5]undecane, has been achieved through various chemical reactions, highlighting their potential applications in the field of organic synthesis (Mukai et al., 2002).

Application in Medicinal Chemistry and Biological Studies

1-Oxaspiro[4.4]nonan-6-one derivatives have been synthesized and analyzed for their potential biological activities. For instance, bispiroheterocyclic systems with antimicrobial properties have been developed through the reaction of 1-oxa-4-thiaspiro[4.4]nonan-2-one with various reagents (Al-Ahmadi, 1996). The spirocyclic ethers theaspirane and theaspirone have been synthesized from β-ionone using 1-oxaspiro[4.4]non-6-ene derivatives, demonstrating the versatility of these compounds in synthesizing biologically active molecules (Young et al., 2000).

Advanced Synthesis Techniques and Stereochemical Analysis

Advanced synthesis techniques have been employed to construct complex molecules incorporating the 1-oxaspiro[4.4]nonan-6-one framework. The synthesis of a carbohydrate-derived 1-oxaspiro[4.4]nonane skeleton from D-glucose-derived substrates demonstrates the integration of this framework into structurally diverse compounds (Maity et al., 2010). Additionally, the structural and stereochemical assignment of diastereoisomeric 1-oxaspiro[4.4]nonane derivatives has been achieved using modern NMR techniques, underlining the importance of these compounds in stereochemical studies (Ortuño et al., 1996).

properties

IUPAC Name

1-oxaspiro[4.4]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-1-4-8(7)5-2-6-10-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJYHWZACPOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[4.4]nonan-6-one

CAS RN

134179-01-4
Record name 1-oxaspiro[4.4]nonan-6-one
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